molecular formula C38H43N3O4S B607447 Fiboflapon CAS No. 936350-00-4

Fiboflapon

货号 B607447
CAS 编号: 936350-00-4
分子量: 637.839
InChI 键: DFQGDHBGRSTTHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fiboflapon is a phenylpyridine . It is a potent and orally bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor . Its molecular formula is C38H43N3O4S .


Molecular Structure Analysis

The molecular structure of Fiboflapon is represented by the formula C38H43N3O4S . Its IUPAC name is 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid .

科学研究应用

  1. 囊性纤维化基因治疗McLachlan et al. (1996)进行的一项研究探讨了阳离子脂质体用于传递囊性纤维化跨膜传导调节基因的应用。他们测试了一种新配方pCMV-CFTR-DOTAP,显示出在囊性纤维化突变小鼠气管中纠正电生理缺陷的有效性。

  2. 安慰剂效应的神经生物学范式和转化意义:Benedetti(2014)讨论了安慰剂科学的进展,强调了其神经生物学方面和在临床试验设计和医疗实践中的转化意义 Benedetti (2014)

  3. 遗传和孤儿疾病临床试验:Goss等人(2002)回顾了囊性纤维化治疗发展网络,这是一个针对遗传和孤儿疾病的临床试验网络,突出了该网络在进行临床试验方面的成功 Goss et al. (2002)

  4. 费因斯坦医学研究所(FIMR)的免疫学研究:Diamond和Santiago-Schwarz(2015)概述了FIMR的免疫学研究,包括针对自身免疫和自身炎症性疾病开发小分子抑制剂和电神经刺激器 Diamond & Santiago-Schwarz (2015)

  5. 菩提树中的化学预防剂:Syahputra等人(2022)对菩提树中的植物固醇化合物进行了体外对接研究,展示了它们作为化学预防剂促进抗氧化基因活性的潜力 Syahputra et al. (2022)

  6. 水产养殖中的生物团技术:Long等人(2015)研究了生物团技术对基因改良饲养尼罗罗非鱼的影响,重点关注生长、消化酶活性、血液学和免疫反应 Long et al. (2015)

  7. 腺病毒介导的CFTR基因转移:Simon等人(1993)探讨了使用重组腺病毒载体将CFTR基因转移到狒狒肺部,评估潜在的不良影响和基因表达 Simon et al. (1993)

属性

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQGDHBGRSTTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239496
Record name Fiboflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FLAP (5-Lipoxygenase Activating Protein) is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Excessive production of leukotrienes exacerbates inflammatory diseases, such as asthma; the FLAP gene has also been linked to a significant increase in the risk of myocardial infarction and stroke. AM803 binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation. [Amira Pharmaceuticals Website]
Record name Fiboflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fiboflapon

CAS RN

936350-00-4
Record name Fiboflapon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiboflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fiboflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIBOFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
31
Citations
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… for the indole-based fiboflapon and quiflapon that markedly increased 12-HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, quiflapon, and BRP-201 …
Number of citations: 1 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… fiboflapon and quiflapon that markedly increased 12HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, … pronounced, with fiboflapon and veliflapon …
Number of citations: 0 www.frontiersin.org
ZT Gür, B Çalışkan, UI Garscha, A Olgaç… - European Journal of …, 2018 - Elsevier
Leukotrienes (LTs) and prostaglandin (PG)E 2 are enzymatically produced from arachidonic acid and represent highly bioactive lipid mediators with pro-inflammatory functions. Here, …
Number of citations: 22 www.sciencedirect.com
T Yu, ZZ Shi, MZ Zhang, S You, C Deng - Tetrahedron, 2023 - Elsevier
… For example, the AZD-1981 is a selective CRTh2 (DP2) receptor antagonist [7]; Fiboflapon and MK-886 are the potent bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor [8]; …
Number of citations: 0 www.sciencedirect.com
C Qiu, J Chen, H Huang, Z Lin, Y Zhang, C Liao… - Gland …, 2022 - ncbi.nlm.nih.gov
… the PPI networks and identified one extant drug, fiboflapon, that targets the ALOX5AP gene. … is targeted by one existing candidate drug, fiboflapon. Fiboflapon is a 5-lipoxygenase-…
Number of citations: 5 www.ncbi.nlm.nih.gov
T Gürses, A Olğaç, U Garscha, TG Maz, NB Bal… - Bioorganic …, 2021 - Elsevier
Microsomal prostaglandin E 2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO) and 5- lipoxygenase-activating protein (FLAP) are key for biosynthesis of proinflammatory lipid mediators …
Number of citations: 6 www.sciencedirect.com
A Olgac, A Carotti, C Kretzer, S Zergiebel… - Journal of Chemical …, 2020 - ACS Publications
Leukotrienes (LTs) are proinflammatory mediators derived from arachidonic acid (AA), which play significant roles in inflammatory diseases. The 5-lipoxygenase-activating protein (FLAP…
Number of citations: 9 pubs.acs.org
A Olğaç, İ Çapan, P Dahlke, PM Jordan, O Werz… - ACS …, 2023 - ACS Publications
5-Lipoxygenase-activating protein (FLAP) is a regulator of cellular leukotriene biosynthesis, which governs the transfer of arachidonic acid (AA) to 5-lipoxygenase for efficient …
Number of citations: 0 pubs.acs.org
C Hu, S Ma - Medchemcomm, 2018 - pubs.rsc.org
… Fiboflapon is now in phase II clinical study for the treatment of asthma, jointly developed by Bristol-Myers Squibb and GlaxoSmithKline. In FLAP binding test and human whole blood test…
Number of citations: 55 pubs.rsc.org
JZ Haeggström, ME Newcomer - Annual review of …, 2023 - annualreviews.org
… Thus, novel FLAP inhibitors with drug-like properties such as fiboflapon (AM803/GSK2190915) and BI665915 have been developed and reported to be at various stages of preclinical …
Number of citations: 7 www.annualreviews.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。